molecular formula C₁₄H₁₂D₄Cl₂N₄O₃ B1152041 Asoxime-d4 Chloride

Asoxime-d4 Chloride

Cat. No.: B1152041
M. Wt: 363.23
Attention: For research use only. Not for human or veterinary use.
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Description

Asoxime-d4 Chloride (CAS: 34433-31-3 for non-deuterated form; deuterated variant lacks a distinct CAS) is a deuterium-labeled analog of Asoxime dichloride (HI-6), a bis-pyridinium oxime compound. As a nicotinic acetylcholine receptor (nAChR) antagonist, it specifically targets the α7 nAChR subtype . The deuterium substitution at four hydrogen positions (denoted as "d4") enhances metabolic stability, making it valuable for pharmacokinetic studies and analytical applications, such as mass spectrometry . It is classified under enzyme activators/inhibitors and is utilized in immunomodulation research due to its role in acetylcholine receptor-mediated immune responses .

Properties

Molecular Formula

C₁₄H₁₂D₄Cl₂N₄O₃

Molecular Weight

363.23

Synonyms

1[[[4-(Aminocarbonyl)pyridinio-d4]methoxy]methyl]-2-[(hydroxyimino)methyl]pyridinium Dichloride;  HI 6-d4 Chloride;  HJ 6-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Asoxime Dichloride (HI-6)
  • Structure : Shares the same bis-pyridinium backbone as Asoxime-d4 Chloride but lacks deuterium substitution.
  • Function: Acts as an nAChR antagonist and reactivator of acetylcholinesterase inhibited by organophosphates .
  • Key Difference : this compound exhibits slower metabolic degradation due to deuterium’s kinetic isotope effect, enhancing its utility in tracer studies .
AR-R17779 Hydrochloride
  • Structure : A selective α7 nAChR agonist with a benzamide core.
  • Function : Enhances cognitive function and exhibits anxiolytic effects, contrasting with Asoxime-d4’s antagonistic activity .
  • Key Difference : Agonist vs. antagonist mechanisms result in divergent applications (cognitive enhancement vs. immune modulation) .
Anabasine Hydrochloride
  • Structure : A tobacco alkaloid with a piperidine-pyridine structure.
  • Function: Non-selective nAChR agonist with insecticidal and addictive properties.

Deuterated Isotopologues

Adefovir-d4
  • Application : Deuterated internal standard for antiviral drug analysis.
  • Key Difference : While both Asoxime-d4 and Adefovir-d4 are deuterated for metabolic studies, Asoxime-d4’s primary role is in receptor antagonism rather than virology .
Danofloxacin-d3-1
  • Application : Isotope-labeled antibiotic used in residue tracking.
  • Key Difference: Asoxime-d4 focuses on receptor interaction studies, whereas Danofloxacin-d3-1 is tailored for pharmacokinetic monitoring in veterinary medicine .

Pharmacokinetic and Purity Profiles

Compound Purity Deuterium Substitution Primary Application Supplier(s)
This compound >85–98% 4 H → D nAChR antagonism, immune modulation TRC, MedChemExpress
HI-6 (non-deuterated) >98% None Organophosphate antidote TRC, SCRSTANDARD
AR-R17779 Hydrochloride >98% None Cognitive enhancement MedChemExpress
Adefovir-d4 >95% 4 H → D Antiviral drug analysis SCRSTANDARD

Q & A

Q. What validated analytical techniques are recommended for quantifying Asoxime-d4 Chloride in biological matrices?

To ensure accuracy, researchers should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to account for matrix effects. Calibration curves must span expected concentration ranges, and validation should include precision, accuracy, recovery, and stability under storage conditions . For trace-level detection, coupling with high-resolution mass spectrometry (HRMS) improves specificity, particularly when distinguishing this compound from metabolites or degradation products .

Q. How should experimental protocols be designed to optimize the synthesis of this compound?

Synthesis protocols should prioritize isotopic purity (≥98% d4 enrichment) by optimizing reaction conditions (e.g., solvent selection, temperature, and catalyst ratios). Use nuclear magnetic resonance (NMR) and isotopic ratio mass spectrometry (IRMS) to verify deuterium incorporation at specific positions . Include control experiments with non-deuterated analogs to confirm isotopic stability during synthesis .

Q. What are the critical parameters for stability studies of this compound in aqueous solutions?

Conduct stability tests under varying pH (2–9), temperatures (4°C–40°C), and light exposure. Monitor degradation via UV-Vis spectroscopy and LC-MS, focusing on chloride ion release and structural decomposition (e.g., oxidation of the oxime group). Use kinetic modeling (zero/first-order) to predict shelf-life and identify degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or incomplete characterization of isotopic purity. To address this:

  • Replicate experiments using standardized protocols (e.g., OECD guidelines).
  • Perform meta-analyses to identify confounding variables (e.g., solvent effects, impurity profiles) .
  • Validate findings using orthogonal assays (e.g., electrophysiology for nAChR modulation vs. fluorescence-based binding assays) .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?

Use nonlinear regression models (e.g., Hill equation) to estimate EC50/IC50 values. For heterogeneous data, apply mixed-effects models to account for inter-experimental variability. Include bootstrap resampling to quantify confidence intervals and assess robustness . Principal component analysis (PCA) can identify outliers in high-dimensional datasets (e.g., omics profiles) .

Q. How should researchers design experiments to investigate the mechanism of Asoxyme-d4 Chloride’s interaction with nicotinic acetylcholine receptors (nAChRs)?

Combine patch-clamp electrophysiology (to measure ion currents) with fluorescence-based calcium imaging for real-time receptor activation. Use site-directed mutagenesis of nAChR subunits to identify binding domains. Cross-reference findings with molecular docking simulations using cryo-EM structures of nAChRs . Include competitive binding assays with known antagonists (e.g., α-bungarotoxin) to validate specificity .

Q. What methodologies are recommended for assessing isotopic exchange in this compound during long-term storage?

Employ isotope ratio monitoring by gas chromatography-pyrolysis-IRMS (GC-P-IRMS) to detect deuterium loss. Accelerated stability studies (40°C/75% RH) can model exchange kinetics. Compare results with non-deuterated analogs to differentiate degradation from isotopic exchange .

Q. How can in vivo and in vitro pharmacokinetic data for this compound be reconciled?

Develop physiologically based pharmacokinetic (PBPK) models incorporating tissue-specific partition coefficients and metabolic rates (e.g., cytochrome P450 isoform activity). Validate models using radiolabeled tracer studies in rodents and cross-species scaling. Account for plasma protein binding differences using equilibrium dialysis .

Methodological Guidelines

  • Literature Review: Use databases like PubMed and Reaxys with search terms "this compound," "deuterated oximes," and "nAChR modulators." Filter for peer-reviewed studies and exclude non-English sources without independent validation .
  • Data Reporting: Follow journal-specific guidelines (e.g., Journal of Chromatography) for detailed method sections, including raw data tables, instrument parameters, and statistical codes .
  • Ethical Compliance: Adhere to OECD GLP principles for preclinical studies and ensure proper disposal of deuterated waste under institutional safety protocols .

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